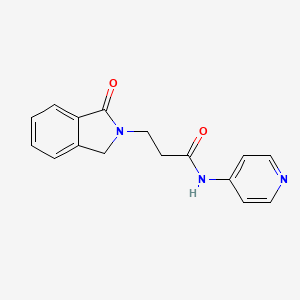

![molecular formula C21H25N5O4 B12169804 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12169804.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamid ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die eine Dimethoxyphenylgruppe, eine Pyrazolylgruppe und eine Pyridazinylgruppe kombiniert, was sie zu einem interessanten Forschungsobjekt in Chemie, Biologie und Medizin macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamid beinhaltet typischerweise mehrere Schritte:

Bildung des Dimethoxyphenylethyl-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von 3,4-Dimethoxybenzaldehyd mit einem geeigneten Alkylierungsmittel unter basischen Bedingungen, um das Zwischenprodukt zu bilden.

Synthese des Pyrazolyl-Zwischenprodukts: Die Pyrazolylgruppe wird durch die Reaktion von 3,5-Dimethyl-1H-pyrazol mit einem geeigneten Acylierungsmittel eingeführt.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Dimethoxyphenylethyl-Zwischenprodukts mit dem Pyrazolyl-Zwischenprodukt in Gegenwart eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und eines Katalysators wie DMAP (4-Dimethylaminopyridin).

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Keton- oder Amidfunktionalitäten modifizieren.

Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können an den aromatischen Ringen oder der Pyrazolylgruppe durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) für elektrophile Substitution; Nucleophile wie Amine oder Thiole für nucleophile Substitution.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als biochemisches Werkzeug oder Inhibitor in enzymatischen Studien.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, darunter entzündungshemmende, krebshemmende oder antimikrobielle Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:

Molekulare Zielstrukturen: Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder ihre Funktion modulieren.

Beteiligte Signalwege: Es kann Signalwege beeinflussen, die mit Entzündungen, Zellproliferation oder Apoptose zusammenhängen, abhängig von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- **N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamid

- 2-Fluorodeschloroketamin

Einzigartigkeit

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamid ist aufgrund seiner Kombination von funktionellen Gruppen einzigartig, die ihm spezifische chemische Reaktivität und potenzielle biologische Aktivität verleihen. Seine Struktur ermöglicht vielfältige chemische Modifikationen, was es zu einer vielseitigen Verbindung für Forschung und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C21H25N5O4 |

|---|---|

Molekulargewicht |

411.5 g/mol |

IUPAC-Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C21H25N5O4/c1-14-11-15(2)26(23-14)19-7-8-21(28)25(24-19)13-20(27)22-10-9-16-5-6-17(29-3)18(12-16)30-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,22,27) |

InChI-Schlüssel |

MJVBLFVMUCOIGO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169722.png)

![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone](/img/structure/B12169725.png)

![2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole](/img/structure/B12169728.png)

![(5Z)-5-(2-{4-[(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]piperazin-1-yl}-2-oxoethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12169738.png)

![2-chloro-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B12169743.png)

![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12169750.png)

![2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B12169753.png)

![1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide](/img/structure/B12169759.png)

![5-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12169767.png)

![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12169769.png)

![6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione](/img/structure/B12169779.png)

![N-[(2Z)-2-[(3-chlorophenyl)imino]-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B12169790.png)

![2-[(2,6-difluorophenyl)amino]-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B12169798.png)